molecular formula C15H14F5N3 B3039215 1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine CAS No. 1000339-49-0

1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine

Cat. No.: B3039215
CAS No.: 1000339-49-0
M. Wt: 331.28 g/mol
InChI Key: QZGODDRZHOXCMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine is a chemical compound with the molecular formula C15H14F5N3 and a molecular weight of 331.28 g/mol This compound is characterized by the presence of a quinoline ring substituted with difluoro and trifluoromethyl groups, as well as a homopiperazine moiety

Preparation Methods

The synthesis of 1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: The quinoline ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of fluorine atoms: Fluorination reactions are carried out to introduce the difluoro and trifluoromethyl groups onto the quinoline ring.

    Attachment of the homopiperazine moiety: The final

Properties

IUPAC Name

4-(1,4-diazepan-1-yl)-6,8-difluoro-2-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F5N3/c16-9-6-10-12(23-4-1-2-21-3-5-23)8-13(15(18,19)20)22-14(10)11(17)7-9/h6-8,21H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGODDRZHOXCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC(=NC3=C2C=C(C=C3F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine
Reactant of Route 2
Reactant of Route 2
1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine
Reactant of Route 3
1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine
Reactant of Route 4
Reactant of Route 4
1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine
Reactant of Route 5
1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine
Reactant of Route 6
1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.